

Technical Handling & Safety Monograph: 4-Chloro-2-iodo-5-methylphenol[1][2]

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Compound of Interest

Compound Name: 4-Chloro-2-iodo-5-methylphenol

CAS No.: 2088367-37-5

Cat. No.: B6307467

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Core Identity & Molecular Architecture[2]

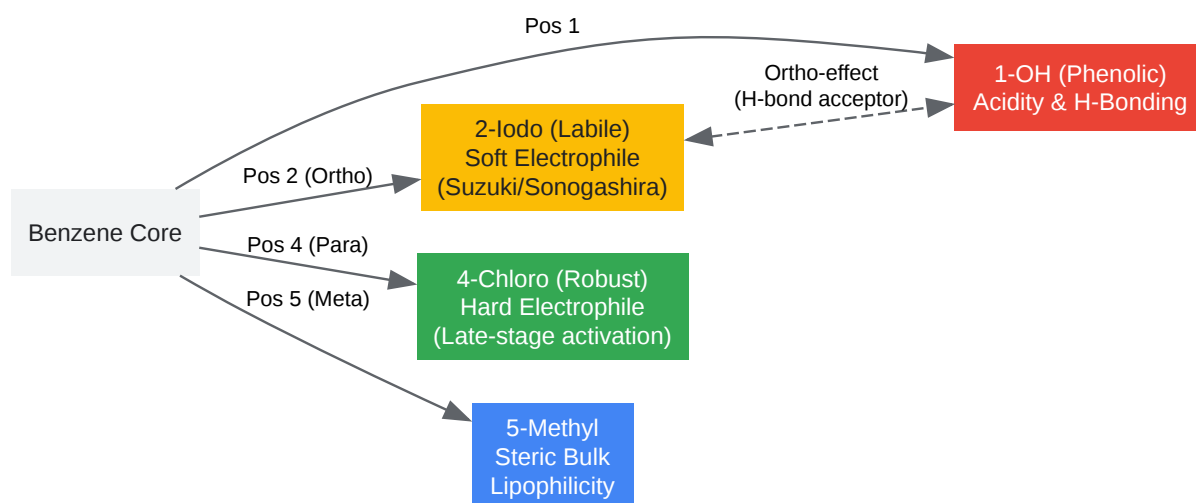
4-Chloro-2-iodo-5-methylphenol is a specialized halogenated phenolic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Its structural uniqueness lies in its chemoselective orthogonality: it possesses three distinct functional handles—a phenolic hydroxyl, a labile iodo group, and a robust chloro group—allowing for sequential functionalization in multi-step organic synthesis.[1][2]

Physicochemical Profile[1][2][3][4]

Property	Data	Note
CAS Number	2088367-37-5	Verified Registry ID
Molecular Formula		
Molecular Weight	268.48 g/mol	High halogen density
Appearance	Off-white to pale yellow solid	Light Sensitive (Darkens on exposure)
Solubility	Soluble in DMSO, DMF, MeOH; Insoluble in Water	Lipophilic character ()
Acidity ()	(Predicted)	More acidic than phenol due to halogen induction
Melting Point	Solid (Range varies by purity, typically >50°C)	

Structural Visualization

The following diagram illustrates the functional group topology that dictates both its reactivity and safety profile.



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Figure 1: Functional group topology of **4-Chloro-2-iodo-5-methylphenol**.^{[1][2]} The ortho-iodo position renders the C-I bond highly reactive to Pd-catalysis but also susceptible to photolytic cleavage.^{[1][2]}

Strategic Utility in Drug Discovery^{[1][2][8]}

This compound is not merely a solvent or reagent; it is a scaffold builder.^{[1][2]} In medicinal chemistry, it serves as a critical "linchpin" intermediate.^{[1][2]}

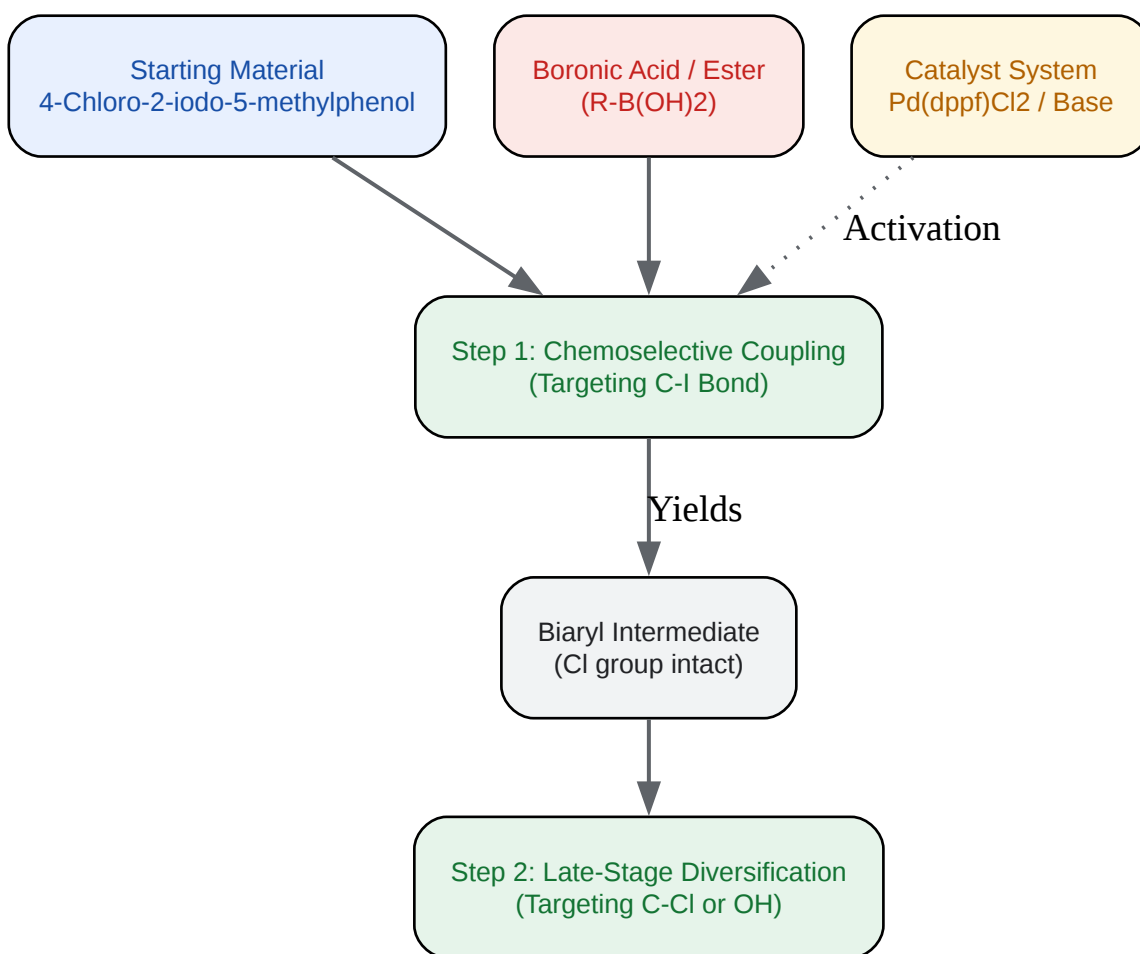
Chemoselective Reactivity

The primary utility derives from the bond dissociation energy difference between the C-I and C-Cl bonds.^{[1][2]}

- C-I Bond: Weaker (), reacts first under mild Pd(0) conditions (e.g., Suzuki-Miyaura coupling).^{[1][2]}
- C-Cl Bond: Stronger (), remains intact during the initial coupling, preserving a handle for subsequent transformations.^{[1][2]}

Application Workflow

The following logic flow demonstrates a typical synthesis campaign where this material is employed to construct biaryl drug precursors.



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Figure 2: Synthetic logic flow utilizing the reactivity difference between Iodo and Chloro substituents.

Comprehensive Hazard Analysis (GHS)

As a halogenated phenol, this compound exhibits both corrosive and systemic toxic properties. [1][2] It must be handled with the assumption that it can penetrate the skin and cause severe damage. [1][2]

GHS Classification (Inferred)

Based on structural analogs (e.g., chlorocresols) and halogenated phenol data. [2]

Hazard Class	Category	H-Code	Statement	Mechanism
Skin Corrosion/Irritation	Cat 2 / 1B	H315 / H314	Causes skin irritation/burns.[1]	Phenolic proton acidity denatures proteins; halogens increase lipophilicity and penetration.[1][2]
Serious Eye Damage	Cat 1 / 2A	H318 / H319	Causes serious eye damage.[1][2]	Corrosive action on corneal tissue.[1][2]
STOT - Single Exposure	Cat 3	H335	May cause respiratory irritation.[1]	Mucosal irritation from dust/vapor.[1][2]
Acute Toxicity (Oral)	Cat 4	H302	Harmful if swallowed.[1][2]	Systemic phenolic poisoning (uncoupling of oxidative phosphorylation).[2]
Aquatic Toxicity	Acute 1	H400	Very toxic to aquatic life.[1][2]	Halogenated phenols are persistent and bioaccumulative.[1][2]

Specific Chemical Hazards[1][2]

- Photolytic Instability: The C-I bond is light-sensitive.[1][2] Exposure to UV/ambient light can liberate iodine radicals (

), leading to sample degradation and potential formation of toxic iodine vapors.[1][2]

- Thermal Decomposition: Heating above decomposition temperature releases toxic gases: Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Chlorinated/Iodinated dibenzodioxins (trace potential).[2]

Advanced Handling Protocols

Standard laboratory PPE is insufficient. The lipophilic nature of the methyl and halogen groups enhances skin permeation rates compared to phenol.[1][2]

Engineering Controls

- Solid Handling: Must be performed in a Chemical Fume Hood or a Powder Containment Enclosure.[1][2]
- Light Protection: All storage vessels must be amber glass or wrapped in aluminum foil.[1][2] Reactions should be run in the dark or under low-actinic light if prolonged.[1][2]

Personal Protective Equipment (PPE) Matrix

Body Part	Recommendation	Rationale
Hands (Primary)	Double Gloving: Nitrile (Outer) + Laminate/Silver Shield (Inner)	Standard nitrile degrades rapidly against halogenated phenols in solution.[1][2]
Eyes	Chemical Goggles + Face Shield	Safety glasses do not protect against corrosive dust or splashes.[1][2]
Respiratory	N95 (Solids) or P100 (if micronized)	Prevents inhalation of irritant dust.[1][2]
Body	Tyvek Lab Coat or Chemical Apron	Cotton absorbs phenols and holds them against the skin.[1][2]

Storage Conditions

- Temperature: 2–8°C (Refrigerated).

- Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended to prevent oxidation of the iodide.[2]
- Container: Tightly sealed amber glass.[1][2]

Emergency Response & Toxicology

Critical Note: Water alone is often ineffective for washing off phenols due to their low solubility.
[1][2]

First Aid Protocols

- Skin Contact (The "PEG Protocol"):
 - Immediately wipe off excess solid.[1][2]
 - Do NOT flush with water initially (unless PEG is unavailable).[2] Water can spread the lipophilic phenol over a larger surface area.[1][2]
 - Wash the area with Polyethylene Glycol 300 or 400 (PEG-300/400) or a mixture of PEG/Methylated Spirits for at least 15 minutes.[1][2]
 - If PEG is unavailable, use massive amounts of soap and water.[1][2]
- Eye Contact: Irrigate immediately with saline or water for 30 minutes.[1][2] Consult an ophthalmologist immediately.
- Inhalation: Move to fresh air. If pulmonary edema symptoms (cough, wheezing) develop, seek medical attention.[1][2]

Toxicological Mechanism

Halogenated phenols act as uncouplers of oxidative phosphorylation.[1][2]

- Mechanism: They shuttle protons across the mitochondrial membrane, destroying the proton gradient required for ATP synthesis.[1][2]
- Symptoms: Hyperthermia, metabolic acidosis, rapid fatigue, and in severe cases, cardiac arrest.[1][2]

Ecological Fate & Disposal[1][2]

- Persistence: The presence of Chlorine and Iodine on the ring makes this compound resistant to rapid biodegradation.[1][2]
- Disposal:
 - Do NOT dispose of down the drain.[1][2]
 - Collect as Halogenated Organic Waste.[1][2]
 - Incineration requires scrubbers to capture acid gases (HCl, HI).[1][2]

References

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- Synthesis & Application
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